

Introduction: The Strategic Value of a Chiral Nitropyridine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol

Cat. No.: B570521

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(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a specialized organic molecule that merges three critical structural motifs relevant to modern drug discovery: a chiral amino alcohol backbone derived from L-alaninol, a pyridine ring, and an electron-withdrawing nitro group. The pyridine ring is a "privileged structural motif" in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The nitro group is not merely a synthetic handle; it is a potent pharmacophore and a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic substitution—a key reaction in building molecular complexity.[2][3][4]

Furthermore, the nitro group itself is a component of numerous bioactive molecules with a wide spectrum of activities, including antibacterial, anticancer, and antiparasitic effects.[2][5] The inherent chirality of the alaninol moiety, preserved during synthesis, is crucial for developing stereospecific drugs, where enantiomers can have vastly different pharmacological and toxicological profiles. This compound is therefore not an end-product but a high-value intermediate, intended for research and development purposes, enabling the synthesis of more complex, enantiomerically pure drug candidates.[6]

Physicochemical and Structural Data

The fundamental properties of **(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol** are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and analytical method development.

Property	Value	Source(s)
IUPAC Name	(2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol	N/A
CAS Number	115416-52-9	[6]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃	[6]
Molecular Weight	197.19 g/mol	[6]
Appearance	Light yellow to yellow crystalline powder	N/A
Melting Point	98.0 to 102.0 °C	N/A
Optical Rotation	[α] ²⁰ / _D = -42.0° to -45.0° (c=1, Methanol)	N/A
Storage	Room temperature, recommended <15°C in a cool, dark place	N/A

Synthesis and Purification: A Validated Protocol

The synthesis of **(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol** is most effectively achieved via a nucleophilic aromatic substitution (S_NA_r) reaction. This pathway is highly reliable due to the activation of the pyridine ring by the nitro group at the 5-position, which facilitates the displacement of a leaving group (typically a halide) at the 2-position by the primary amine of L-alaninol.

Causality of Experimental Design

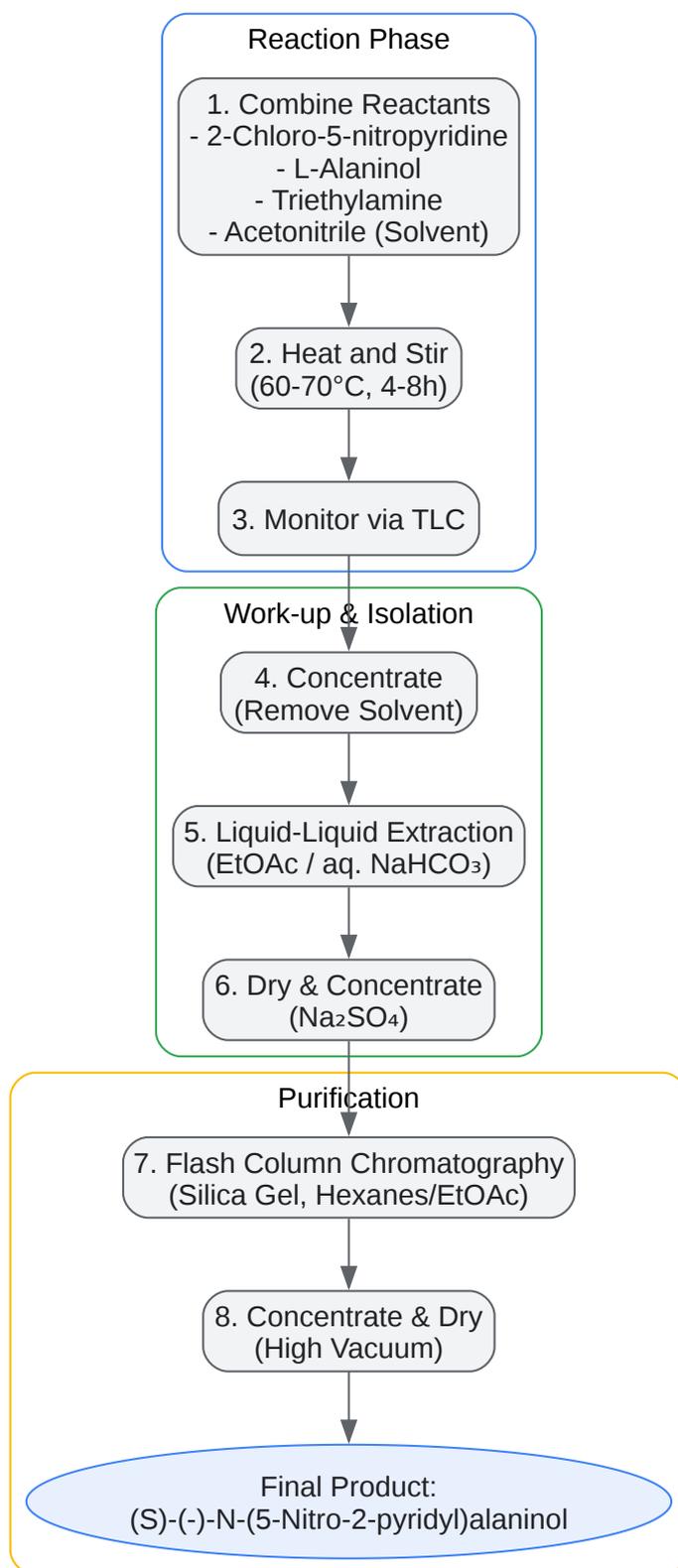
- Choice of Reactants: 2-Chloro-5-nitropyridine is an ideal electrophile.[1][7] The chlorine at the C2 position is activated for substitution by the strongly electron-withdrawing nitro group at C5. L-Alaninol serves as the chiral nucleophile.[8][9]
- Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. This prevents the protonation of the L-alaninol amine group, which would render it non-nucleophilic.

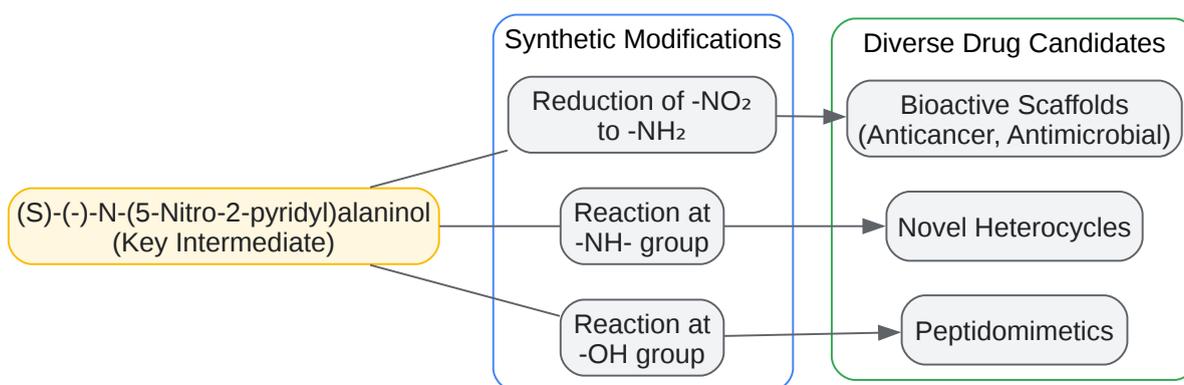
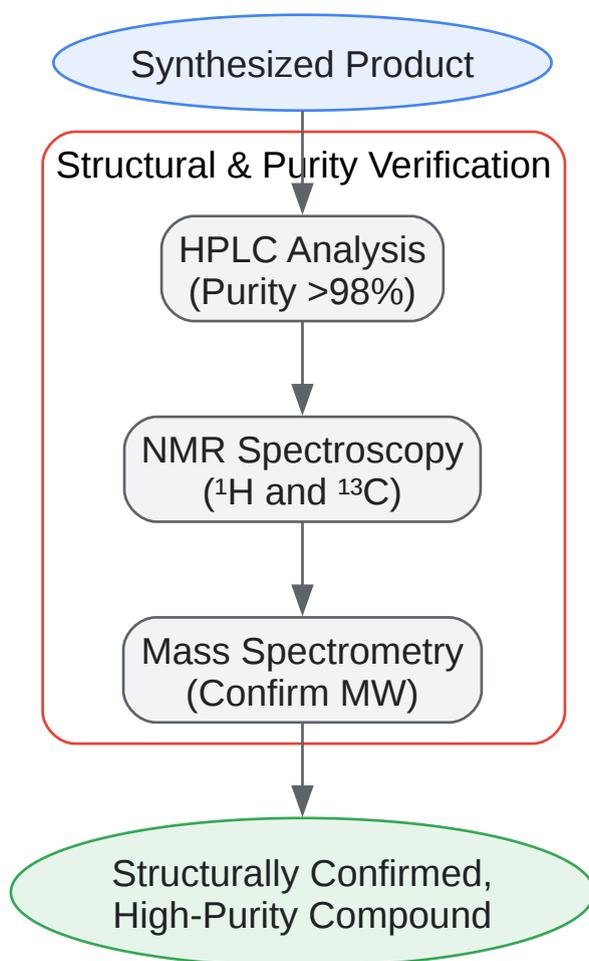
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reactants and facilitate the ionic reaction mechanism without interfering.
- Purification: Column chromatography is the standard and most effective method for removing unreacted starting materials and the triethylammonium chloride salt, ensuring high purity of the final product.

Step-by-Step Synthesis Protocol

- Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-nitropyridine (1.0 eq).
- Solvent and Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of 2-chloro-5-nitropyridine). Add L-alaninol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.5 eq).
- Reaction Execution: Stir the mixture at 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-8 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any residual acid) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).
- Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting yellow solid under high vacuum to obtain **(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol**.

Synthesis Workflow Diagram





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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Chiral Nitropyridine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b570521#molecular-weight-of-s-n-5-nitro-2-pyridyl-alaninol>]

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